molecular formula C18H13Cl2N3OS B2995460 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile CAS No. 338786-21-3

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile

Cat. No.: B2995460
CAS No.: 338786-21-3
M. Wt: 390.28
InChI Key: UDZFFGJRPKYORQ-PKNBQFBNSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with a 5-(2,4-dichlorophenyl)-2-furyl group and at position 2 with a 3-(dimethylamino)acrylonitrile moiety. Such structural features are common in agrochemicals and pharmaceuticals, where thiazole derivatives are valued for their antimicrobial and pesticidal activities .

Properties

IUPAC Name

(E)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c1-23(2)9-11(8-21)18-22-15(10-25-18)17-6-5-16(24-17)13-4-3-12(19)7-14(13)20/h3-7,9-10H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZFFGJRPKYORQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile (CAS No. 338786-21-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20Cl4N2OS
  • Molecular Weight : 450.29 g/mol
  • Chemical Structure : The compound features a thiazole ring, a furan moiety, and a dimethylamino group, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole and furan rings exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis, a critical process in tumor growth and metastasis. Studies have shown that thiazole derivatives can interfere with vascular endothelial growth factor (VEGF) signaling pathways .
  • Induction of Apoptosis : It is suggested that the compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with similar thiazole derivatives. The compound may exhibit activity against various bacterial strains, although specific data on this compound's efficacy is limited.

Neuroprotective Effects

The dimethylamino group in the structure suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.

Study 2: Mechanistic Insights

In vitro studies using human cancer cell lines demonstrated that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action was confirmed through Western blot analysis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial20
Compound CNeuroprotective10

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic frameworks:

Compound Name Key Structural Differences Biological/Physical Properties Reference
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile Lacks the 3-(dimethylamino) group on acrylonitrile Discontinued; likely lower polarity and bioactivity
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile Thienyl instead of furyl; fluorobenzoyl substituent Unknown activity; fluorobenzoyl may enhance stability
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile 4-Fluorophenyl on thiazole; thienyl on acrylonitrile Structural rigidity due to thienyl substitution
2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile No thiazole or furyl; dichlorophenyl and dimethylaminophenyl Higher lipophilicity; potential pesticidal use

Physicochemical Properties

  • Planarity : Isostructural thiazole derivatives () exhibit planar conformations except for perpendicular substituents; the dichlorophenyl-furyl group in the target compound may disrupt planarity, affecting crystallinity .

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